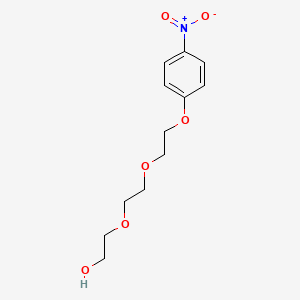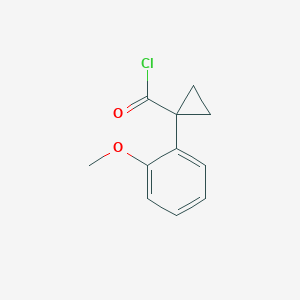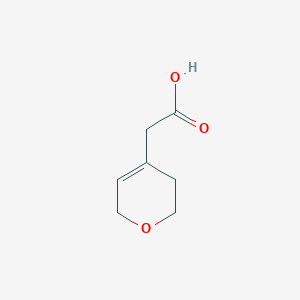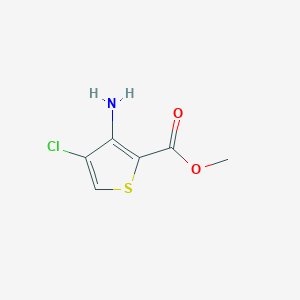
Methyl 3-acetamido-4-chlorothiophene-2-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. In this case, “Methyl 3-acetamido-4-chlorothiophene-2-carboxylate” suggests a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) that has a methyl ester group (COOCH3) at the 2-position, an acetamido group (NHCOCH3) at the 3-position, and a chlorine atom at the 4-position .Aplicaciones Científicas De Investigación
Synthesis of Substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones
Research involving Methyl 3-acetamido-4-chlorothiophene-2-carboxylate includes its use in the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, which were explored as potential schistosomicidal agents. This process involved the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with 2-methyl-5-chlorothiophenol, leading to various compounds through a series of reactions including hydrolysis, cyclization, and reaction with selected alkyl halides (El-kerdawy, El-Emam, El-Subbagh, & Abushanab, 1989).
Genotoxic and Carcinogenic Potentials
Another study assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor to articaine. This study employed in vitro and in silico methodologies to understand the toxicological profiles of these compounds, contributing to safety evaluations in pharmaceutical applications (Lepailleur et al., 2014).
Antibacterial Spectrum of Cephalosporin Derivatives
this compound is also relevant in the development of new cephalosporin derivatives with broad antibacterial spectra. Such compounds have shown effectiveness against a wide range of bacterial species, including those resistant to third-generation cephalosporins, underscoring their potential in addressing antibiotic resistance (Seibert et al., 1983).
Recovery of Acetic Acid in Production Processes
In the pharmaceutical and herbicide production processes involving Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, significant amounts of acetic acid are used as a solvent. Research has been conducted on effective recovery methods for acetic acid from the effluent, highlighting the importance of sustainable chemical processes (Wang, 2006).
Structural Analysis of Ferrocene Derivatives
Studies on heteroannularly disubstituted ferrocene derivatives containing the acetamido group have provided insights into their structural properties through X-ray single crystal analysis. These findings contribute to the understanding of molecular self-assembly and the influence of intermolecular hydrogen bonding on compound stability (Cetina, Djaković, Semenčić, & Rapić, 2009).
Propiedades
IUPAC Name |
methyl 3-acetamido-4-chlorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-4(11)10-6-5(9)3-14-7(6)8(12)13-2/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJNRLHSOQZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC=C1Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)








